molecular formula C18H14FN3O B11434791 3-(4-fluorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

3-(4-fluorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B11434791
M. Wt: 307.3 g/mol
InChI Key: SOJCRKLFZDQQMH-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 3-[(4-fluorophenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl bromide and 8-methylindole.

    Formation of Intermediate: The initial step involves the reaction of 4-fluorobenzyl bromide with 8-methylindole in the presence of a base such as potassium carbonate to form an intermediate.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the pyrimido[5,4-b]indole core structure.

    Oxidation: The final step involves the oxidation of the cyclized product to yield 3-[(4-fluorophenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-[(4-Fluorophenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

Scientific Research Applications

3-[(4-Fluorophenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

3-[(4-Fluorophenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.

The uniqueness of 3-[(4-fluorophenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C18H14FN3O

Molecular Weight

307.3 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C18H14FN3O/c1-11-2-7-15-14(8-11)16-17(21-15)18(23)22(10-20-16)9-12-3-5-13(19)6-4-12/h2-8,10,21H,9H2,1H3

InChI Key

SOJCRKLFZDQQMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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